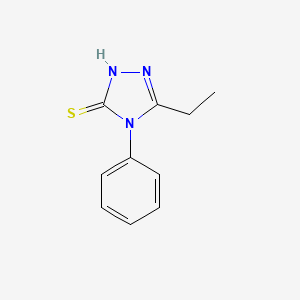

5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H11N3S. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Several methods are commonly used to synthesize 1,2,4-triazole-3-thiols, including:

Reaction of isothiocyanates with hydrazides: This method involves the reaction of isothiocyanates with hydrazides to form the desired triazole-thiol compound.

Thermal cyclization of acylated thiosemicarbazides: This method involves the thermal cyclization of acylated thiosemicarbazides to produce the triazole-thiol compound.

Reaction between carboxylic acids and hydrazinecarbothiohydrazides: This method involves the reaction of carboxylic acids with hydrazinecarbothiohydrazides to form the triazole-thiol compound.

Industrial Production Methods

Industrial production methods for 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The compound can undergo substitution reactions, particularly S-alkylation, to form S-substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiol derivatives, and S-substituted triazoles .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves several methods:

- Reaction of Isothiocyanates with Hydrazides : This method produces the desired triazole-thiol compound through a nucleophilic attack.

- Thermal Cyclization of Acylated Thiosemicarbazides : Involves heating acylated thiosemicarbazides to form the triazole-thiol compound.

- Reaction Between Carboxylic Acids and Hydrazinecarbothiohydrazides : This approach yields the triazole-thiol through a condensation reaction.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of this compound have been tested against various bacterial and fungal strains:

| Compound Derivative | Target Organism | Activity Level |

|---|---|---|

| 5-Ethyl Derivative | Candida albicans | Significant activity |

| 5-Ethyl Derivative | Aspergillus niger | Moderate activity |

| 5-Ethyl Derivative | Escherichia coli | High activity |

Studies have shown that modifications in the structure can enhance antimicrobial efficacy. For instance, the presence of specific functional groups has been linked to increased activity against resistant strains .

Antifungal Applications

The compound has also been evaluated for antifungal properties. It has demonstrated effectiveness against several fungal pathogens:

| Fungal Strain | Activity Level |

|---|---|

| Aspergillus flavus | Significant |

| Mucor species | Moderate |

| Aspergillus fumigatus | Significant |

The mechanism involves disrupting fungal cell wall synthesis or inhibiting ergosterol biosynthesis, which is crucial for fungal cell integrity .

Medicinal Chemistry

The compound is being investigated for its potential use in treating various diseases:

- Anticancer Activity : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .

- Anti-inflammatory Properties : Preliminary research indicates that it may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Agricultural Applications

In agriculture, compounds similar to this compound are explored as fungicides due to their ability to combat plant pathogens effectively. Their application can lead to improved crop yields and reduced reliance on traditional chemical fungicides .

Material Science

In material science, the compound is utilized in developing new materials with specific properties such as luminescence and conductivity. Its ability to form stable metal complexes makes it valuable in creating advanced materials for electronics and photonics .

Mecanismo De Acción

The mechanism of action of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways in biological systems. The triazole nucleus acts as a pharmacophore by interacting at the active site of receptors as a hydrogen bond acceptor and donor . This interaction can modulate various biological pathways, including enzyme inhibition and receptor activation, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol include:

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an ethyl group and a phenyl group attached to the triazole ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes current research findings and data regarding the biological activity of this compound.

This compound features a triazole ring that is crucial for its biological activity. The triazole moiety acts as a pharmacophore, enabling interactions with various molecular targets such as enzymes and receptors. This interaction often occurs through hydrogen bonding, which is essential for the compound's efficacy in biological systems .

The compound's mechanism involves:

- Binding to Enzymes : It inhibits specific enzymes that are integral to bacterial metabolism.

- Receptor Interaction : It modulates receptor activity, influencing pathways involved in inflammation and cancer progression .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. For example:

- Bacterial Inhibition : Studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

The compound also displays antifungal properties:

- Fungal Pathogens : It has been tested against various fungi with promising results, indicating potential applications in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of this triazole derivative:

- Cytotoxicity : In vitro assays showed significant cytotoxic effects on cancer cell lines such as melanoma and triple-negative breast cancer. The selectivity towards cancer cells is particularly noteworthy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the triazole ring and substituents significantly influence the biological activity of the compound. For instance:

- Substituent Effects : Electron-donating groups enhance antimicrobial activity, while electron-withdrawing groups tend to decrease it .

Case Studies

- Antibacterial Evaluation : A study conducted in India synthesized various derivatives of triazoles and evaluated their antibacterial activities. The findings revealed that compounds similar to 5-ethyl-4-phenyl showed high efficacy against multiple bacterial strains .

- Cytotoxicity Assessment : An investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated a strong correlation between structural features and cytotoxic potency .

Propiedades

IUPAC Name |

3-ethyl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQSRCVNBFGKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418764 | |

| Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29448-76-8 | |

| Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.